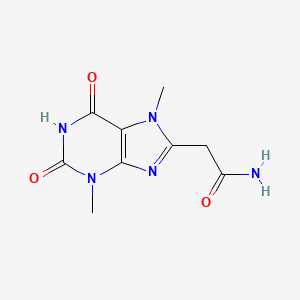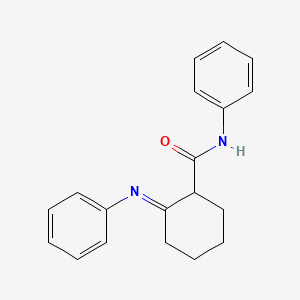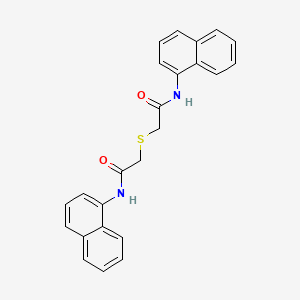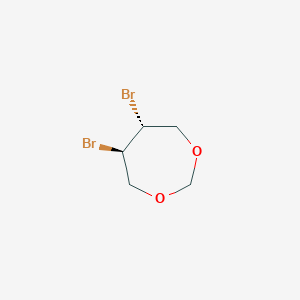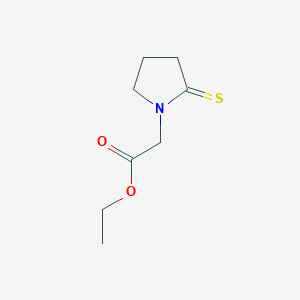
CID 78065992
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065992” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78065992 involves specific synthetic routes and reaction conditions. These methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers to prepare an oil phase . The exact details of the synthetic routes and reaction conditions are crucial for achieving the desired chemical structure and properties.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions: CID 78065992 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents such as chromic acid and sodium dichromate . These reagents facilitate the oxidation of the compound, leading to the formation of various oxidation products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound.
Scientific Research Applications
CID 78065992 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it may be utilized in studies involving nucleic acids and other biomolecules . In medicine, the compound’s unique properties make it a potential candidate for drug development and therapeutic applications. Additionally, this compound is used in industrial processes, such as the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78065992 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and applications make it a valuable asset for researchers and industry professionals alike. Further studies and developments will continue to uncover new uses and benefits of this compound.
Properties
Molecular Formula |
C8H11SeSi |
|---|---|
Molecular Weight |
214.23 g/mol |
InChI |
InChI=1S/C8H11SeSi/c1-10(2)9-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
ITSGNKLRQROBQN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


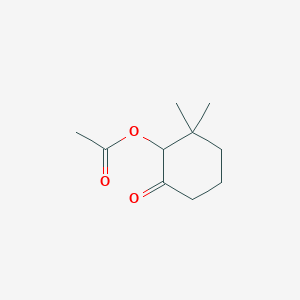



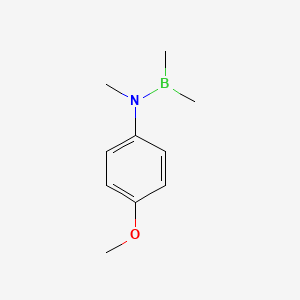
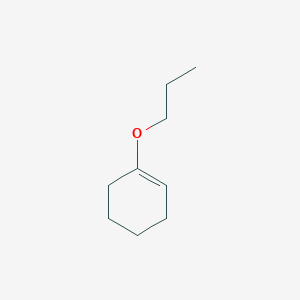
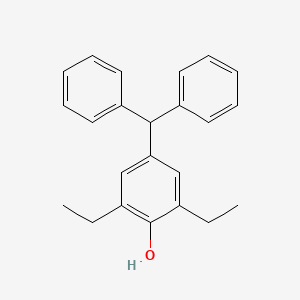
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
